Phenylguanidine nitrate
CAS No.: 18860-78-1
Cat. No.: VC20894652
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18860-78-1 |
|---|---|
| Molecular Formula | C7H10N4O3 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | nitric acid;2-phenylguanidine |
| Standard InChI | InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4) |
| Standard InChI Key | DIHKZQUSGDYVOT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
Introduction
Chemical Identity and Structural Properties
Phenylguanidine nitrate is a crystalline solid with the molecular formula C7H10N4O3, representing the 1:1 salt complex between phenylguanidine and nitric acid. The compound is known by several synonyms including N"-phenylguanidinium nitrate, 1-phenylguanidine nitrate, and 2-phenylguanidine nitrate .
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 18860-78-1 |
| Molecular Formula | C7H10N4O3 |
| Molecular Weight | 198.18 g/mol |
| Melting Point | 122-124°C |
| Physical State | Solid |
| Appearance | Light grey |
| IUPAC Name | nitric acid;2-phenylguanidine |
| InChI Key | DIHKZQUSGDYVOT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N=C(N)N.N+(O)[O-] |
The structure consists of a phenyl ring attached to a guanidine group, forming a salt with nitric acid. This arrangement contributes to its specific reactivity patterns and applications in chemical synthesis.
Synthesis and Preparation Methods
Several methods have been developed for the synthesis of phenylguanidine nitrate, each with specific advantages depending on the scale and purpose of production.
Direct Neutralization Method
The most straightforward synthesis involves the direct reaction of phenylguanidine with nitric acid under controlled conditions to form the desired salt. This method is commonly used in laboratory settings for small-scale production.
Applications and Research Findings
Phenylguanidine nitrate has shown versatility in various applications, particularly in chemical synthesis and pharmaceutical development.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical synthesis, particularly for creating more complex guanidine derivatives with specific pharmacological activities . Research has shown that phenylguanidine salts, including the nitrate form, exhibit potential as sodium channel blockers, which can inhibit sodium transport through epithelial sodium channels.
This mechanism makes them candidates for treating several conditions:
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Chronic bronchitis
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Cystic fibrosis
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Dry eye syndrome
Agrochemical Applications
Phenylguanidine nitrate functions as an intermediate for synthesizing various agrochemical products . Its reactivity profile allows for further modifications to create compounds with pest control properties.
Spectroscopic Research
UV/vis spectra studies have provided insights into the auxochromic properties of the guanidinium group when attached to aromatic systems like benzene. Research published in the Journal of Physical Chemistry A demonstrated that protonation of the guanidine subunit (as occurs in the nitrate salt) shifts low energy absorption bands toward higher energies (hypsochromic shift) . These spectroscopic properties have been documented using various analytical techniques, including:
These findings contribute to understanding structure-property relationships in guanidine derivatives and their potential applications in specialized optical materials.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Related Compounds and Derivatives
Phenylguanidine nitrate belongs to a broader family of guanidine derivatives with varied applications.
Structural Analogs
Several structural analogs of phenylguanidine nitrate have been studied:
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4-(Methylsulfonyl)phenylguanidine nitrate (CAS: 677752-78-2) - Used as an intermediate for pharmaceuticals and agrochemicals
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Phenethylguanidine nitrate (C9H14N4O3) - Has been studied for its IR spectroscopic properties
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N-phenylguanidinium nitrate - An alternative name for the same compound with slightly different structural representation
Derivatives with Modified Applications
Modifications to the basic phenylguanidine structure can yield compounds with enhanced or specialized properties:
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Alkylnitroguanidines - Prepared by treating alkylguanidine nitrates with sulfuric acid, these derivatives have applications in propellant formulations
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Substituted phenylguanidines - Introduction of various functional groups to the phenyl ring can tune the pharmacological properties for specific therapeutic targets
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